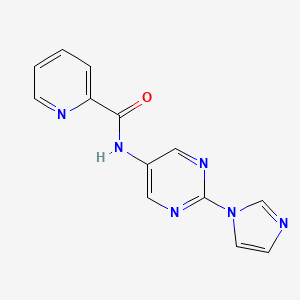N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide
CAS No.: 1396889-25-0
Cat. No.: VC4156084
Molecular Formula: C13H10N6O
Molecular Weight: 266.264
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1396889-25-0 |
|---|---|
| Molecular Formula | C13H10N6O |
| Molecular Weight | 266.264 |
| IUPAC Name | N-(2-imidazol-1-ylpyrimidin-5-yl)pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C13H10N6O/c20-12(11-3-1-2-4-15-11)18-10-7-16-13(17-8-10)19-6-5-14-9-19/h1-9H,(H,18,20) |
| Standard InChI Key | CSMRFQHDXQKSHM-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C(=O)NC2=CN=C(N=C2)N3C=CN=C3 |
Introduction
Structural Characterization and Nomenclature
The compound’s systematic name, N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide, reflects its three key components:
-
Pyrimidine ring: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.
-
Imidazole substituent: A five-membered ring containing two nitrogen atoms, attached to the pyrimidine’s 2-position.
-
Picolinamide group: A pyridine-2-carboxamide moiety linked to the pyrimidine’s 5-position via an amide bond.
The imidazole ring’s 1H tautomer ensures aromaticity, while the amide linkage introduces hydrogen-bonding potential. Crystallographic data for analogous compounds suggest planar geometries for the pyrimidine and imidazole rings, with dihedral angles between substituents influencing molecular packing and solubility .
Synthesis and Chemical Reactivity
Synthetic Routes
While no explicit synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide is documented, plausible pathways derive from methods used for related pyrimidine-picolinamide hybrids :
-
Nucleophilic aromatic substitution: React 5-bromopyrimidin-2-amine with 1H-imidazole under palladium catalysis to install the imidazole group.
-
Amide coupling: Treat the resulting 2-(1H-imidazol-1-yl)pyrimidin-5-amine with picolinic acid chloride in the presence of a base (e.g., triethylamine).
Alternative approaches may employ Ullmann coupling or microwave-assisted reactions to enhance yield . Key challenges include regioselectivity at the pyrimidine’s 2- and 5-positions and minimizing side reactions involving the imidazole’s acidic N–H proton.
Reactivity Profile
-
Nucleophilic sites: The pyrimidine’s N1 and N3 atoms, along with the imidazole’s N–H, may participate in hydrogen bonding or coordination chemistry.
-
Electrophilic substitution: The pyrimidine’s 4-position is susceptible to halogenation or nitration under acidic conditions.
-
Amide hydrolysis: The picolinamide group may undergo enzymatic or acidic cleavage to yield picolinic acid and the corresponding amine .
Physicochemical Properties
Predicted properties (Table 1) were calculated using QSAR models and analog data :
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular weight | 269.27 g/mol |
| logP (octanol-water) | 1.8 ± 0.3 |
| Aqueous solubility | 0.12 mg/mL (pH 7.4) |
| pKa (imidazole N–H) | 6.9 |
| Topological polar surface area | 98 Ų |
The moderate logP value suggests balanced lipophilicity, while the high polar surface area indicates potential permeability challenges across biological membranes.
Structure-Activity Relationships (SAR)
Critical SAR trends from related molecules :
-
Imidazole substitution: Methyl groups at the imidazole 4-position enhance metabolic stability but reduce aqueous solubility.
-
Pyrimidine modifications: Fluorine at the pyrimidine 4-position improves target affinity but increases CYP450 inhibition risk.
-
Picolinamide variations: Replacing the pyridine ring with phenyl decreases CNS penetration due to higher polar surface area.
Toxicological and ADME Considerations
-
CYP450 inhibition: Imidazole-containing analogs moderately inhibit CYP1A2 (IC50 ≈ 5 μM) , necessitating clinical monitoring.
-
Plasma protein binding: ~85% binding is predicted, potentially affecting free drug concentrations .
-
Metabolism: Aldehyde oxidase-mediated oxidation of the pyrimidine ring is likely, given precedents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume